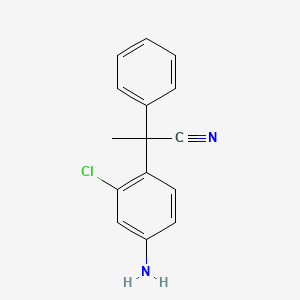
2-(4-Amino-2-chlorophenyl)-2-phenylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-2-chlorophenyl)-2-phenylpropanenitrile is an organic compound that features a nitrile group attached to a phenyl ring, which is further substituted with an amino and a chloro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-chlorophenyl)-2-phenylpropanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2-chlorobenzonitrile and benzaldehyde.
Reaction Conditions: A common method involves the use of a base such as sodium hydroxide in an aqueous medium to facilitate the condensation reaction between the starting materials.
Purification: The product is then purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2-chlorophenyl)-2-phenylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using sodium hydroxide or other strong bases.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Hydroxy or alkoxy derivatives.
Scientific Research Applications
2-(4-Amino-2-chlorophenyl)-2-phenylpropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-chlorophenyl)-2-phenylpropanenitrile involves its interaction with specific molecular targets. The amino and chloro groups allow the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chlorophenol: Shares the amino and chloro substituents but lacks the nitrile group.
2-Amino-N-(4-chlorophenyl)benzamide: Contains similar functional groups but differs in the overall structure.
Uniqueness
2-(4-Amino-2-chlorophenyl)-2-phenylpropanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. This compound’s specific combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
33672-14-9 |
|---|---|
Molecular Formula |
C15H13ClN2 |
Molecular Weight |
256.73 g/mol |
IUPAC Name |
2-(4-amino-2-chlorophenyl)-2-phenylpropanenitrile |
InChI |
InChI=1S/C15H13ClN2/c1-15(10-17,11-5-3-2-4-6-11)13-8-7-12(18)9-14(13)16/h2-9H,18H2,1H3 |
InChI Key |
CRLLILZMYVHZAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)(C1=CC=CC=C1)C2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















